An In-Depth Technical Guide to 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole: Structure, Synthesis, and Characterization
An In-Depth Technical Guide to 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details the chemical structure, offers a scientifically grounded synthesis strategy, and outlines methods for its spectroscopic characterization. The synthesis is presented as a two-step process, commencing with the formation of a 5-substituted-1H-tetrazole precursor followed by a regioselective N-methylation to yield the target N2-isomer. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel tetrazole-based compounds.
Introduction: The Significance of the Tetrazole Moiety
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its prominence stems from its role as a non-classical bioisostere of the carboxylic acid group.[1] Tetrazoles exhibit comparable acidity (pKa) and a planar structure to carboxylic acids but offer advantages such as increased metabolic stability and enhanced lipophilicity, which can improve pharmacokinetic profiles of drug candidates. Consequently, the tetrazole moiety is a key component in numerous FDA-approved drugs, including the antihypertensive agents losartan and valsartan.[1] The 2,5-disubstituted tetrazole isomers, in particular, are of significant interest due to their unique physicochemical properties and diverse biological activities.[2][3] This guide focuses on a specific 2,5-disubstituted tetrazole, 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole, providing a detailed exploration of its chemical attributes and synthesis.
Chemical Structure and Properties
The chemical structure of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole consists of a central 2-methyl-2H-tetrazole ring. A benzyloxymethyl group is attached at the 5-position of the tetrazole ring.
Key Structural Features:
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2H-Tetrazole Core: The methyl group is attached to the nitrogen at the 2-position of the tetrazole ring. This N2-substitution pattern influences the electronic and steric properties of the molecule, distinguishing it from its N1-isomer.
-
Benzyloxy Methyl Substituent: This group at the 5-position consists of a benzyl ether linked to the tetrazole ring via a methylene bridge. The benzyloxy group can participate in various non-covalent interactions and serves as a lipophilic component.
A clear diagram of the chemical structure is essential for a comprehensive understanding.
Caption: Chemical structure of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole.
Synthetic Strategy and Experimental Protocols
The synthesis of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole is most effectively achieved through a two-step process. This strategy ensures control over the substitution pattern of the tetrazole ring.
Caption: Overall synthetic workflow.
Step 1: Synthesis of 5-((Benzyloxy)methyl)-1H-tetrazole (Precursor)
The formation of the 5-substituted-1H-tetrazole ring is typically accomplished via a [3+2] cycloaddition reaction between a nitrile and an azide source.[1][4] This method is well-established and offers a reliable route to the desired tetrazole core.[5]
Causality Behind Experimental Choices:
-
Starting Material: Benzyloxyacetonitrile is selected as the nitrile component to introduce the required (benzyloxy)methyl substituent at the 5-position.
-
Azide Source: Sodium azide (NaN₃) is a common, commercially available, and effective source of the azide anion.
-
Catalyst: The use of a catalyst, such as a zinc salt (e.g., ZnBr₂) or a Brønsted acid, is crucial to facilitate the cycloaddition, which can otherwise be slow and require harsh conditions.[1] Catalysis enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide.
-
Solvent: The choice of solvent depends on the catalyst used. For zinc-catalyzed reactions, water is an environmentally benign and effective solvent.[5] For other methods, aprotic polar solvents like DMF or DMSO can be employed.[4]
Experimental Protocol: Zinc-Catalyzed Synthesis in Water [5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyloxyacetonitrile (1.0 eq), sodium azide (1.2 eq), and zinc bromide (1.2 eq).
-
Solvent Addition: Add deionized water to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Acidify to pH ~1 with 3M HCl in an ice bath. Caution: This step may generate toxic hydrazoic acid (HN₃) and should be performed in a well-ventilated fume hood.
-
Isolation: The product, 5-((benzyloxy)methyl)-1H-tetrazole, will often precipitate upon acidification and can be collected by vacuum filtration, washed with cold water, and dried. If it remains in solution, extract with a suitable organic solvent like ethyl acetate.
Step 2: Regioselective N-Methylation
The alkylation of 5-substituted-1H-tetrazoles can lead to a mixture of N1 and N2 isomers.[3] Achieving regioselectivity is therefore a critical aspect of the synthesis. For the preparation of the target 2,5-disubstituted tetrazole, conditions that favor methylation at the N2 position are required.
Causality Behind Experimental Choices:
-
Methylating Agent: While traditional alkylating agents like methyl iodide can be used, they often lead to mixtures of isomers.[6] Dimethyl carbonate (DMC) has emerged as a green and effective methylating agent that can provide high regioselectivity for N2-methylation, particularly when used with a suitable catalyst.[6]
-
Catalyst: An appropriate base or organocatalyst is necessary to deprotonate the tetrazole and to activate the methylating agent. 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be an effective catalyst for the N-methylation of tetrazoles with DMC.[6]
-
Reaction Conditions: The reaction is typically carried out under neat conditions or in a high-boiling aprotic solvent. The temperature is a crucial parameter to control the reaction rate and selectivity.
Experimental Protocol: N2-Methylation with Dimethyl Carbonate [6]
-
Reaction Setup: In a sealed reaction vessel, combine 5-((benzyloxy)methyl)-1H-tetrazole (1.0 eq) and a catalytic amount of DABCO.
-
Reagent Addition: Add an excess of dimethyl carbonate (DMC), which can also serve as the solvent.
-
Reaction: Heat the mixture in the sealed vessel to a temperature sufficient to promote the reaction (e.g., 120-160 °C). Monitor the formation of the product by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess DMC under reduced pressure.
-
Purification: The resulting residue, containing a mixture of the desired N2-isomer and potentially a small amount of the N1-isomer, is then purified by column chromatography on silica gel to isolate the pure 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole.
Caption: Detailed two-step synthesis of the target compound.
Spectroscopic Characterization
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule.
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A singlet for the methyl protons on the tetrazole ring (N-CH₃).
-
A singlet for the methylene protons of the benzyloxymethyl group (-C-CH₂-O-).
-
A singlet for the methylene protons of the benzyl group (-O-CH₂-Ph).
-
A multiplet in the aromatic region corresponding to the protons of the phenyl ring.
-
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.
-
A signal for the methyl carbon (N-CH₃).
-
A signal for the methylene carbon of the benzyloxymethyl group (-C-CH₂-O-).
-
A signal for the methylene carbon of the benzyl group (-O-CH₂-Ph).
-
Signals for the aromatic carbons of the phenyl ring.
-
A signal for the C5 carbon of the tetrazole ring.
-
Table 1: Predicted NMR Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| N-CH₃ | Singlet | Signal in aliphatic region |
| C-CH₂-O | Singlet | Signal in aliphatic region |
| O-CH₂-Ph | Singlet | Signal in aliphatic region |
| Phenyl-H | Multiplet | Signals in aromatic region |
| Tetrazole-C5 | - | Signal in heterocyclic region |
4.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. Expected peaks include:
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C=N and N=N stretching vibrations characteristic of the tetrazole ring.
-
C-O-C stretching for the ether linkage.
4.3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak corresponding to the exact mass of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole would be expected.
Applications in Drug Development
As a derivative of the tetrazole family, 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole holds potential as a building block in drug discovery programs. The 2,5-disubstitution pattern can influence the biological activity and pharmacokinetic properties of a lead compound.[2] The benzyloxymethyl substituent can be explored for its potential to interact with biological targets or can be further functionalized to modulate the properties of the molecule. The tetrazole core itself can act as a metabolically stable surrogate for a carboxylic acid, potentially leading to improved drug-like properties.[1]
Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, and characterization of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole. The presented two-step synthetic strategy, involving a [3+2] cycloaddition followed by a regioselective N-methylation, offers a logical and experimentally sound approach for its preparation. The information contained herein is intended to be a valuable resource for researchers in medicinal chemistry and related fields, facilitating the exploration and utilization of this and similar tetrazole derivatives in the development of new therapeutic agents.
References
- SUPPLEMENTARY INFORM
-
Synthesis of 2H-tetrazoles - Organic Chemistry Portal. (URL: [Link])
-
1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0190835) - NP-MRD. (URL: [Link])
-
Supporting Information - Rsc.org. (URL: [Link])
-
(E)-2-((4R,5R)-5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)but-2-ene-1,4-diol. (URL: [Link])
-
An Environmentally Friendly Method for N‐Methylation of 5‐Substituted 1H‐Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate | Request PDF - ResearchGate. (URL: [Link])
-
STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (URL: [Link])
-
807 - A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (URL: [Link])
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole - MDPI. (URL: [Link])
-
5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl} - NIH. (URL: [Link])
-
Safe and efficient tetrazole synthesis in a continuous-flow microreactor. - SciSpace. (URL: [Link])
-
A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole - Rsc.org. (URL: [Link])
-
2-METHYL-5-BENZYLMETHYLENTETRAZOLE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
- Supporting Inform
-
STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (URL: [Link])
-
Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. (URL: [Link])
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (URL: [Link])
-
(PDF) Design and Synthesis of Novel 2-Substituted-Benzyl-5-(2- Methylbenzofuran-3-yl)-2H-Tetrazoles: Anti-Proliferative Activity - ResearchGate. (URL: [Link])
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC. (URL: [Link])
-
Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. (URL: [Link])
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (URL: [Link])
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole - Africa Research Connect. (URL: [Link])
-
Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles - PMC. (URL: [Link])
-
13 C-NMR spectra of tetrazole functional monomer (MTet) recorded in DMSO-d 6. (URL: [Link])
-
SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. (URL: [Link])
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole - ResearchGate. (URL: [Link])
-
SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY Текст научной статьи по специальности - КиберЛенинка. (URL: [Link])
-
Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. (URL: [Link])
Sources
- 1. chalcogen.ro [chalcogen.ro]
- 2. 2H-Tetrazole synthesis [organic-chemistry.org]
- 3. nanomedicine-rj.com [nanomedicine-rj.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. ias.ac.in [ias.ac.in]
- 8. 5-(2,6-Dimethoxyphenoxy)-2-methylsulfanylmethyl-2H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
